5-(3,4-Dimethoxybenzoyl)-2-methylpyridine
Description
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Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-4-5-12(9-16-10)15(17)11-6-7-13(18-2)14(8-11)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDITKHZQWCLHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301219102 | |
| Record name | (3,4-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301219102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-99-9 | |
| Record name | (3,4-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301219102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(3,4-Dimethoxybenzoyl)-2-methylpyridine (CAS No. 1187166-99-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a dimethoxybenzoyl group. Its chemical structure can be represented as follows:
This compound's structural properties contribute to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. Here are some key mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators.
- Receptor Modulation : It may act on specific receptors influencing cell signaling pathways associated with cancer proliferation and survival.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that the compound induced apoptosis in human cancer cells, particularly in leukemia and breast cancer models. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 12.5 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 15.0 | Caspase activation |
| HCT116 (Colon Cancer) | 10.0 | Cell cycle arrest |
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. It inhibits the production of nitric oxide and cytokines in macrophages stimulated by lipopolysaccharides (LPS), suggesting potential use in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Assay | Result |
|---|---|
| Nitric Oxide Production | Inhibition at 50 µM |
| TNF-α Release | Reduced by 70% at 25 µM |
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of this compound:
- In Vivo Studies : Animal models have shown that administration of this compound resulted in significant tumor reduction without notable toxicity, highlighting its potential as an anticancer agent.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound revealed that it significantly alters gene expression profiles related to apoptosis and cell proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
